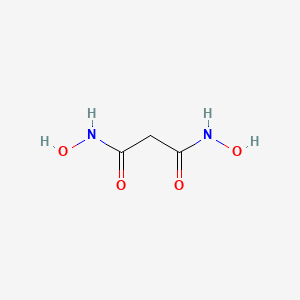
(2-Methoxy-1,6-naphthyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxy-1,6-naphthyridin-3-yl)methanol is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a naphthyridine ring system substituted with a methoxy group at the second position and a hydroxymethyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-1,6-naphthyridin-3-yl)methanol typically involves the following steps:
Formation of the Naphthyridine Ring: The naphthyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde.
Hydroxymethylation: The hydroxymethyl group at the third position can be introduced via a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Oxidation: (2-Methoxy-1,6-naphthyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of (2-Methoxy-1,6-naphthyridin-3-yl)carboxylic acid.
Reduction: Formation of (2-Methoxy-1,6-naphthyridin-3-yl)methane.
Substitution: Formation of various substituted naphthyridine derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2-Methoxy-1,6-naphthyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby modulating cellular functions.
類似化合物との比較
Similar Compounds
- (2-Methoxy-1,6-naphthyridin-3-yl)amine
- (2-Methoxy-1,6-naphthyridin-3-yl)carboxylic acid
- (2-Methoxy-1,6-naphthyridin-3-yl)methane
Uniqueness
(2-Methoxy-1,6-naphthyridin-3-yl)methanol is unique due to the presence of both a methoxy and a hydroxymethyl group on the naphthyridine ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
(2-methoxy-1,6-naphthyridin-3-yl)methanol |
InChI |
InChI=1S/C10H10N2O2/c1-14-10-8(6-13)4-7-5-11-3-2-9(7)12-10/h2-5,13H,6H2,1H3 |
InChIキー |
TUHBQIHRLAPKJU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C=NC=CC2=N1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


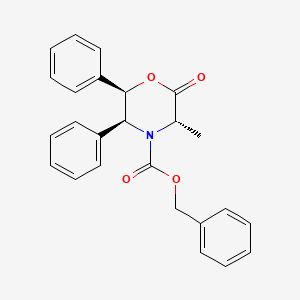


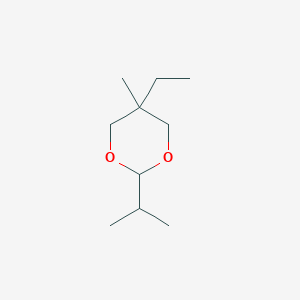
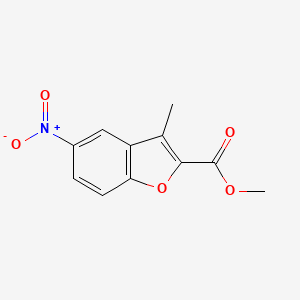
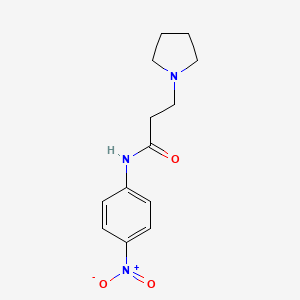
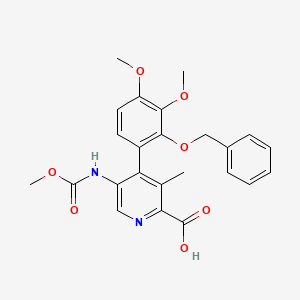
![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)
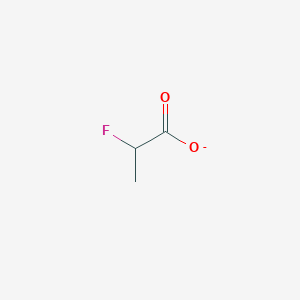
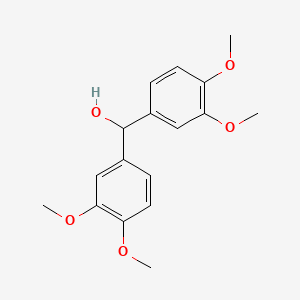
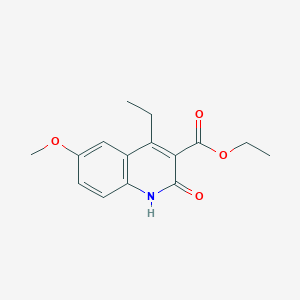
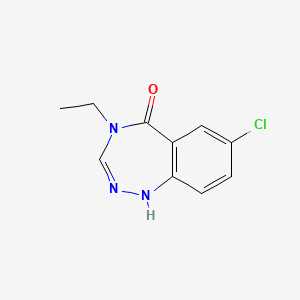
![Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14016791.png)
